Cas no 69227-47-0 (Tri(3,5-xylyl)phosphine)
Tri(3,5-xylyl)phosphine Chemical and Physical Properties
Names and Identifiers
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- Tris(3,5-dimethylphenyl)phosphine
- Tri(3,5-xylyl)phosphine
- tris(3,5-dimethylphenyl)phosphane
- Tri-3,5-xylylphosphine
- Tri(3,5-dimethylphenyl)phosphine
- Phosphine, tris(3,5-dimethylphenyl)-
- PubChem6453
- p(3,5-xylyl)3
- tris(3,5-xylyl)phosphine
- XRALRSQLQXKXKP-UHFFFAOYSA-N
- TRA0031959
- OR315479
- AK161708
- AX8155811
- ST24050318
- 227T470
- A836402
- FT-0655401
- MFCD03094579
- CS-W013910
- Tris(3,5-dimethylphenyl)phosphine, 96%
- SCHEMBL503226
- F17206
- DTXSID5071969
- AKOS015914585
- 69227-47-0
- tris(3,5-xylyl) phosphine
- AS-61267
- DTXCID1046477
-
- MDL: MFCD03094579
- Inchi: 1S/C24H27P/c1-16-7-17(2)11-22(10-16)25(23-12-18(3)8-19(4)13-23)24-14-20(5)9-21(6)15-24/h7-15H,1-6H3
- InChI Key: XRALRSQLQXKXKP-UHFFFAOYSA-N
- SMILES: P(C1C=C(C)C=C(C)C=1)(C1C=C(C)C=C(C)C=1)C1C=C(C)C=C(C)C=1
Computed Properties
- Exact Mass: 346.18500
- Monoisotopic Mass: 346.185
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 25
- Rotatable Bond Count: 3
- Complexity: 327
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 6.8
Experimental Properties
- Color/Form: White or light yellow crystalline powder
- Melting Point: 160-165 °C
- Boiling Point: 474.1±45.0 °C at 760 mmHg
- Flash Point: 255.0±35.0 °C
- PSA: 13.59000
- LogP: 5.29520
- Solubility: Insoluble in water, soluble in alcohol, acetone
- Vapor Pressure: No data available
Tri(3,5-xylyl)phosphine Security Information
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Symbol:
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22
- Safety Instruction: S26; S36/37/39
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Hazardous Material Identification:
- Risk Phrases:R22
- Storage Condition:Store at 4°C,-4At ℃Store…Better
Tri(3,5-xylyl)phosphine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | 601530-5g |
Tri(3,5-xylyl)phosphine |
69227-47-0 | 96% | 5g |
¥1500.0 | 2024-07-19 | |
| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | 601530-1g |
Tri(3,5-xylyl)phosphine |
69227-47-0 | 96% | 1g |
¥400.0 | 2024-07-19 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T123980-1g |
Tri(3,5-xylyl)phosphine |
69227-47-0 | 96% | 1g |
¥557.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T123980-5g |
Tri(3,5-xylyl)phosphine |
69227-47-0 | 96% | 5g |
¥1665.90 | 2023-08-31 | |
| Chemenu | CM279214-10g |
Tris(3,5-dimethylphenyl)phosphine |
69227-47-0 | 95% | 10g |
$450 | 2021-06-15 | |
| Apollo Scientific | OR315479-1g |
Tri-3,5-xylylphosphine |
69227-47-0 | 96+% | 1g |
£17.00 | 2025-03-21 | |
| Apollo Scientific | OR315479-5g |
Tri-3,5-xylylphosphine |
69227-47-0 | 96+% | 5g |
£108.00 | 2025-02-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T37720-1g |
Tris(3,5-dimethylphenyl)phosphine |
69227-47-0 | 96% | 1g |
¥95.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T37720-5g |
Tris(3,5-dimethylphenyl)phosphine |
69227-47-0 | 96% | 5g |
¥463.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T37720-250mg |
Tris(3,5-dimethylphenyl)phosphine |
69227-47-0 | 96% | 250mg |
¥69.0 | 2023-09-06 |
Tri(3,5-xylyl)phosphine Suppliers
Tri(3,5-xylyl)phosphine Related Literature
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Sida Li,Ruhima Khan,Xia Zhang,Yong Yang,Zheting Wang,Yong Zhan,Yuze Dai,Yue-e Liu,Baomin Fan Org. Biomol. Chem. 2019 17 5891
Additional information on Tri(3,5-xylyl)phosphine
Tri(3,5-Xylyl)Phosphine: A Comprehensive Overview
Tri(3,5-xylyl)phosphine, also known by its CAS number 69227-47-0, is a significant compound in the field of organophosphorus chemistry. This compound has garnered attention due to its unique properties and diverse applications in various scientific domains. The Tri(3,5-xylyl)phosphine structure consists of a phosphorus atom bonded to three 3,5-dimethylphenyl groups, which imparts it with distinctive electronic and steric characteristics. These attributes make it a valuable ligand in catalytic processes and a versatile building block in organic synthesis.
Recent studies have highlighted the role of Tri(3,5-xylyl)phosphine in transition metal catalysis. Its ability to coordinate with metals such as palladium and nickel has been exploited in cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules. For instance, researchers have demonstrated that Tri(3,5-xylyl)phosphine can enhance the efficiency of Suzuki-Miyaura couplings by stabilizing metal intermediates and accelerating reaction rates. This finding underscores its potential in pharmaceutical and agrochemical industries where precise control over molecular architectures is crucial.
In addition to its catalytic applications, Tri(3,5-xylyl)phosphine has found utility in the development of novel materials. Its bulky structure makes it an ideal candidate for stabilizing otherwise labile intermediates in polymerization reactions. Recent advancements have shown that when used as a co-ligand with more electron-rich phosphines, it can modulate the electronic environment around metal centers, leading to the formation of polymers with tailored properties. This opens up new avenues for materials science, particularly in the creation of high-performance polymers for electronic and biomedical applications.
The synthesis of Tri(3,5-xylyl)phosphine has also been a focal point of recent research. Traditional methods involve the reaction of trichlorophosphine with 3,5-dimethylphenol under specific conditions. However, emerging techniques leveraging microwave-assisted synthesis have been shown to improve yields and reduce reaction times significantly. These advancements not only enhance the scalability of production but also align with current trends toward sustainable chemical manufacturing.
Moreover, the stability and thermal properties of Tri(3,5-xylyl)phosphine have been extensively studied. It exhibits remarkable thermal stability up to 200°C under inert conditions, making it suitable for high-temperature applications. Its resistance to oxidation further enhances its applicability in oxidative environments typical of many industrial processes.
Another area where Tri(3,5-xylyl)phosphine has shown promise is in bioorganic chemistry. Its ability to act as a chiral ligand has been leveraged in asymmetric catalysis, enabling the enantioselective synthesis of biologically active compounds. Recent breakthroughs include its use in asymmetric hydrogenation reactions where it facilitates the formation of chiral centers with high enantiomeric excess.
Despite its numerous advantages, the handling and storage of Tri(3,5-xylyl)phosphine require careful consideration due to its sensitivity to moisture and oxygen. Researchers have developed innovative packaging solutions that utilize desiccant materials to maintain its stability during transportation and storage.
In conclusion, Tri(3,5-xylyl)phosphine (CAS No. 69227-47-0) stands as a testament to the ingenuity of modern organophosphorus chemistry. Its versatility across multiple scientific disciplines positions it as an indispensable tool for future innovations in catalysis, materials science, and beyond.
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